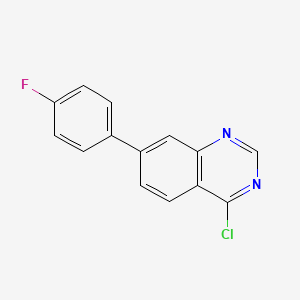

4-Chloro-7-(4-fluorophenyl)quinazoline

Description

Significance of the Quinazoline (B50416) Scaffold in Medicinal Chemistry Research

The importance of the quinazoline scaffold is underscored by its presence in numerous clinically approved drugs and a vast number of compounds under investigation. researchgate.netchemscene.com The rigid structure of the quinazoline core provides a fixed orientation for appended functional groups, which can facilitate specific interactions with biological macromolecules such as enzymes and receptors. mdpi.com

Researchers have extensively modified the quinazoline ring at positions 2, 4, 6, and 7 to modulate the biological activity, selectivity, and pharmacokinetic properties of the resulting molecules. mdpi.commdpi.com This has led to the development of compounds with a broad spectrum of therapeutic potential. The ease of synthesis and the ability to create large libraries of derivatives further enhance its appeal for drug discovery programs. nih.gov

Overview of Therapeutic Research Applications for Quinazoline Derivatives

Quinazoline derivatives have been investigated for a wide range of therapeutic applications, demonstrating their versatility in targeting different disease pathways. mdpi.comchemimpex.com One of the most prominent areas of research is oncology. chemscene.comgoogle.com Several FDA-approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are based on the 4-anilinoquinazoline (B1210976) structure and function as tyrosine kinase inhibitors, which are crucial in cancer cell signaling pathways. chemscene.com

Beyond cancer, the therapeutic applications of quinazolines extend to various other fields. mdpi.com Research has revealed their potential as:

Anti-inflammatory agents mdpi.comchemimpex.com

Antimicrobial, including antibacterial and antifungal, agents chemimpex.com

Antiviral agents researchgate.net

Anticonvulsants chemimpex.com

Antihypertensive agents chemimpex.com

Antioxidants chemimpex.com

This wide range of biological activities highlights the remarkable potential of the quinazoline scaffold in addressing a multitude of health conditions. chemimpex.com

Specific Research Focus on 4-Chloro-7-(4-fluorophenyl)quinazoline within Quinazoline Research

While extensive research exists for the quinazoline class as a whole, specific, published studies focusing directly on the biological activity of this compound are not widely available in the public domain. However, the structural features of this particular molecule place it within a significant area of medicinal chemistry research.

The substituents on the quinazoline core are critical determinants of its biological effects. The presence of a chlorine atom at the 4-position is a common feature in many synthetic intermediates used to create libraries of quinazoline derivatives. This chloro group is a reactive site, often used for nucleophilic substitution to introduce various amine-containing side chains, a key step in the synthesis of many kinase inhibitors.

The 7-position substitution with a 4-fluorophenyl group is also noteworthy. Halogen substitutions, particularly fluorine, are a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The phenyl group itself provides a scaffold for further interactions with biological targets. The specific placement of substituents on the quinazoline ring is known to significantly influence the compound's activity. Therefore, this compound represents a molecule of interest as a potential intermediate or a pharmacologically active compound in its own right, warranting further investigation to elucidate its specific biological properties.

Structure

3D Structure

Properties

Molecular Formula |

C14H8ClFN2 |

|---|---|

Molecular Weight |

258.68 g/mol |

IUPAC Name |

4-chloro-7-(4-fluorophenyl)quinazoline |

InChI |

InChI=1S/C14H8ClFN2/c15-14-12-6-3-10(7-13(12)17-8-18-14)9-1-4-11(16)5-2-9/h1-8H |

InChI Key |

ZYOSNGKDFMYVJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C2)C(=NC=N3)Cl)F |

Origin of Product |

United States |

Biological Activity and Mechanistic Investigations of 4 Chloro 7 4 Fluorophenyl Quinazoline and Structural Analogues

Anticancer Research Applications

Research into 4-Chloro-7-(4-fluorophenyl)quinazoline and its analogues has revealed multiple mechanisms through which they exert their anticancer effects. These compounds have been shown to interact with a variety of molecular targets, leading to the inhibition of cell proliferation, induction of apoptosis, and disruption of essential cellular processes in cancer cells. The following sections delineate the primary pathways and molecular targets modulated by this class of compounds.

The 4-anilinoquinazoline (B1210976) framework is a well-established pharmacophore for the inhibition of protein tyrosine kinases, a large family of enzymes that play critical roles in cellular signal transduction pathways. nih.govnih.gov Dysregulation of these kinases is a common driver of cancer growth and survival.

The epidermal growth factor receptor (EGFR) is a primary target for many quinazoline-based anticancer agents. nih.gov The 4-anilinoquinazoline scaffold has proven to be a privileged structure for developing EGFR tyrosine kinase inhibitors (TKIs). nih.gov Structure-activity relationship (SAR) studies have demonstrated that substitutions on the anilino- and quinazoline (B50416) rings significantly influence inhibitory potency. For instance, the presence of a 3-chloro group on the aniline (B41778) ring can enhance inhibitory activity. nih.gov

Research has shown that halogen substitutions at the C3'-anilino position can modulate the potency of these inhibitors. A computational study highlighted this effect, with bromine and chlorine substitutions leading to highly potent inhibition. mdpi.com Boron-conjugated 4-anilinoquinazolines have also been developed, with some compounds demonstrating irreversible inhibition of EGFR tyrosine kinase by forming a covalent bond with amino acid residues in the kinase domain. rsc.org These compounds were found to inhibit the phosphorylation of EGFR and its downstream effectors, ERK and Akt, leading to G1 cell cycle arrest and apoptosis. rsc.org

| Compound/Analogue | Target/Cell Line | Activity (IC₅₀) |

|---|---|---|

| N(6)-((5-bromothiophen-2-yl)methyl)-N(4)-(3-chlorophenyl)quinazoline-4,6-diamine (5e) | A549 (Lung Carcinoma) | 0.82 µM |

| N(6)-((5-bromothiophen-2-yl)methyl)-N(4)-(3-chlorophenyl)quinazoline-4,6-diamine (5e) | Hep G2 (Liver Carcinoma) | 3.11 µM |

| 4-Anilinoquinazoline Analogue (3'-H) | EGFR Kinase | 29 nM |

| 4-Anilinoquinazoline Analogue (3'-F) | EGFR Kinase | 3.8 nM |

| 4-Anilinoquinazoline Analogue (3'-Cl) | EGFR Kinase | 0.31 nM |

| 4-Anilinoquinazoline Analogue (3'-Br) | EGFR Kinase | 0.025 nM |

In addition to EGFR, structural analogues of this compound have been developed as multi-kinase inhibitors, targeting other receptor tyrosine kinases involved in tumor angiogenesis and proliferation. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, and its inhibition is a critical strategy in cancer therapy. Several 4-anilinoquinazoline derivatives have been identified as dual inhibitors of EGFR and VEGFR-2. amazonaws.com

Furthermore, certain 4-aryloxy-6,7-dimethoxyquinazolines have demonstrated potent, low-nanomolar inhibition of a panel of RTKs including VEGFR-1, -2, -3, Platelet-Derived Growth Factor Receptor β (PDGFR-β), and c-Kit. amazonaws.com This multi-targeted approach can offer a broader spectrum of anticancer activity by simultaneously blocking multiple signaling pathways essential for tumor growth and vascularization.

| Compound/Analogue | Target Kinase | Activity (IC₅₀) |

|---|---|---|

| Ethoxy aniline derivative (36) | VEGFR-2 | 0.03 µM |

| 2-naphtyl substituent (37) | VEGFR-2 | 0.03 µM |

| Urea derivative (38) | VEGFR-2 | 5.5 nM |

| 4-aryloxy-6,7-dimethoxyquinazoline (40) | VEGFR-1, 2, 3 | <9 nM |

| 4-aryloxy-6,7-dimethoxyquinazoline (40) | PDGFR-β | <9 nM |

Poly (ADP-ribose) polymerases (PARPs) are enzymes crucial for DNA repair. Inhibiting PARP, particularly in cancers with existing DNA repair deficiencies like BRCA1/2 mutations, can lead to synthetic lethality and tumor cell death. While distinct from the 4-anilinoquinazoline scaffold, related quinazolinone derivatives have emerged as potent PARP inhibitors. nih.gov

Some quinazolinone analogs have shown strong anticancer activity by inhibiting the PARP10 enzyme. ijmphs.com Molecular modeling studies of quinazolinone-1,2,4-triazole hybrids have been conducted to predict their binding affinities with the active site of PARP-10. ijmphs.com Other research has focused on 2-substituted-quinazolinones and 4-hydroxyquinazoline (B93491) derivatives as inhibitors of PARP-1 and PARP-2, demonstrating IC₅₀ values in the nanomolar range. nih.govmdpi.com

| Compound/Analogue | Target Enzyme | Activity (IC₅₀) |

|---|---|---|

| Compound (U) | PARP-1 | 13.3 nM |

| Compound (U) | PARP-2 | 67.8 nM |

| Compound (T) | PARP | 91.4 nM |

| Compound B1 | PARP-1 | 63.81 nM |

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a central regulator of cell survival, proliferation, and growth, and it is frequently hyperactivated in human cancers. nih.gov Targeting this pathway is a key therapeutic strategy. Research has demonstrated that 4-aminoquinazoline derivatives can function as potent inhibitors of PI3Kα, the p110α catalytic subunit of PI3K.

In one study, a lead compound, designated 6b, was found to selectively inhibit PI3Kα with high potency and subsequently block the activation of the downstream PI3K/Akt pathway in cancer cells. nih.gov This inhibition led to G1 cell cycle arrest and induced apoptosis through a mitochondria-dependent pathway. nih.gov This indicates that the quinazoline scaffold can be tailored to effectively target the PI3K/AKT pathway, providing another avenue for its anticancer applications.

| Compound/Analogue | Target Enzyme | Activity (IC₅₀) |

|---|---|---|

| Compound 6b | PI3Kα | 13.6 nM |

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a validated target for anticancer drugs. A number of quinazoline-based compounds have been identified as potent inhibitors of tubulin polymerization. These agents typically bind to the colchicine (B1669291) site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

For example, a series of 4-(N-cycloamino)quinazolines were developed as tubulin polymerization inhibitors. The most potent compound in this series demonstrated significant inhibition of tubulin assembly and potent cytotoxicity against various human cancer cell lines.

| Compound/Analogue | Target/Assay | Activity (IC₅₀) |

|---|---|---|

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) | Tubulin Assembly | 0.77 µM |

| Combretastatin A-4 (Reference) | Tubulin Assembly | 0.92 - 2.17 µM |

| Quinoline-oxadiazole hybrid (83a) | Tubulin Assembly | 1.32 µM |

| 2-chloro substituted hybrid (12a) | Tubulin Assembly | 2.06 µM |

Enzyme Inhibition Beyond Kinases (e.g., proteases, phospholipases, glycolytic enzymes)

While the primary focus of quinazoline derivatives has often been on kinase inhibition, research into their effects on other enzyme classes is an emerging area. Specific studies on the direct inhibitory activity of this compound against proteases, phospholipases, or glycolytic enzymes are not extensively documented in the current scientific literature. However, the broader class of quinazoline and quinazolinone derivatives has been investigated for such activities.

For instance, certain quinazolinone-based compounds have been explored as potential inhibitors of SARS-CoV-2 3CL protease, a key enzyme in the life cycle of the virus. These studies, while not directly involving this compound, suggest that the quinazoline scaffold can be adapted to target non-kinase enzymes. The exploration of quinazoline derivatives as inhibitors of phospholipases and glycolytic enzymes remains a relatively underexplored field, presenting an opportunity for future research to identify novel therapeutic agents.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (In Vitro Studies)

The antiproliferative and cytotoxic properties of quinazoline derivatives are well-established, with several compounds in this class having been developed as anticancer agents. While specific data for this compound is limited, numerous studies on structurally related analogues highlight the potent anticancer potential of this chemical family. The presence of a 4-anilinoquinazoline core, which is structurally similar to the substitution pattern of the target compound, is a key feature of many epidermal growth factor receptor (EGFR) inhibitors.

Research on various 4-anilinoquinazoline derivatives has demonstrated significant cytotoxic effects against a range of cancer cell lines. For example, compounds with chloro and fluoro substitutions on the phenyl ring have shown potent activity. Structure-activity relationship (SAR) studies have indicated that electron-withdrawing groups on the aniline ring can enhance antiproliferative activity nih.gov.

One study on novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines, which share the chloro-substituted quinazoline core, demonstrated promising antiproliferative properties against HCT-116 (colon cancer) and T98G (glioblastoma) cells nih.gov. Another series of quinazoline derivatives bearing a triazole-acetamide moiety exhibited moderate to good anticancer potential against HCT-116, MCF-7 (breast cancer), and HepG2 (liver cancer) cell lines nih.gov. The cytotoxic effects of these compounds were found to be time-dependent nih.gov.

The following table summarizes the in vitro cytotoxic activity of some structural analogues of this compound against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 10b | HCT-116 | 2.8 | nih.gov |

| 10b | T98G | 2.0 | nih.gov |

| 8a | HCT-116 | 5.33 (72h) | nih.gov |

| 8a | HepG2 | 7.94 (72h) | nih.gov |

| 8a | MCF-7 | 12.96 (72h) | nih.gov |

| 8f | MCF-7 | 21.29 (48h) | nih.gov |

| 8j | HCT-116 | 8.55 (72h) | nih.gov |

| 8k | MCF-7 | 11.32 (72h) | nih.gov |

Other Biological Activity Research

Antimicrobial Activity Research (e.g., Gram-Positive and Gram-Negative Bacteria)

Quinazoline derivatives have been extensively investigated for their antimicrobial properties. The presence of halogen substituents, such as chlorine and fluorine, is often associated with enhanced antibacterial activity. Studies have shown that the sensitivity of bacteria to quinazolines can vary, with Gram-positive bacteria often being more susceptible than Gram-negative bacteria.

The structure-activity relationship studies of various quinazolinone derivatives have revealed that substitutions at the 2 and 3 positions, and the presence of a halogen atom at the 6 or 8 position, can improve their antimicrobial activities. For example, some novel quinazolin-4(3H)-one derivatives have shown broad-spectrum antimicrobial activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa), as well as against the fungus Candida albicans nih.gov. In some instances, the conjugation of quinazolinone derivatives with silver nanoparticles has been shown to enhance their antibacterial efficacy against multidrug-resistant bacteria mdpi.com.

The following table presents the minimum inhibitory concentration (MIC) values for selected quinazolinone derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (mg/mL) | Reference |

| 16 (pyrrolidine derivative with p-chloro phenyl) | S. aureus | 0.5 | nih.gov |

| 20 (pyrrolidine derivative with nitro group) | B. subtilis | 0.5 | nih.gov |

| 29 (morpholine analogue with p-tolyl) | B. subtilis | 0.5 | nih.gov |

| 20 (pyrrolidine derivative with nitro group) | B. cereus | 0.25 | nih.gov |

| 20 (pyrrolidine derivative with nitro group) | K. pneumoniae | 0.5 | nih.gov |

Anti-Inflammatory Properties Research

The anti-inflammatory potential of quinazoline and quinazolinone derivatives is a significant area of research. The presence of a fluorine atom in the structure of these compounds is often considered to enhance their pharmacokinetic and physicochemical properties, as well as their binding to target proteins involved in the inflammatory cascade orientjchem.org.

Several studies have evaluated fluorinated quinazolinone derivatives for their in vitro anti-inflammatory activity. Molecular modeling studies have suggested that these compounds can interact strongly with the binding sites of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway orientjchem.org. For instance, novel fluorinated quinazolinones incorporating triazole, thiadiazole, and oxadiazole rings have demonstrated significant in vitro anti-inflammatory activity orientjchem.org.

Antioxidant Activity Research

The antioxidant properties of quinazoline derivatives have been explored in several studies. The ability of these compounds to scavenge free radicals is a key aspect of their potential therapeutic applications. Research on various quinazolinone derivatives has demonstrated their capacity to act as antioxidants.

For example, a study on 2-substituted quinazolin-4(3H)-ones found that the presence of hydroxyl groups on the phenyl ring at the 2-position is crucial for antioxidant activity. Specifically, dihydroxy-substituted quinazolinones exhibited the most potent radical scavenging activity. This suggests that the substitution pattern on the aryl group attached to the quinazoline core plays a significant role in determining the antioxidant potential of these compounds. While specific antioxidant studies on this compound are lacking, the general antioxidant capacity of the quinazoline scaffold warrants further investigation into this specific derivative.

Antiprotozoal Activity Research (e.g., Trypanosoma cruzi)

Quinazoline derivatives have emerged as a promising class of compounds in the search for new treatments for protozoal diseases, including Chagas disease, which is caused by Trypanosoma cruzi. Several studies have demonstrated the in vitro activity of quinazoline analogues against different life stages of this parasite.

For example, a series of quinazoline-2,4,6-triamine derivatives were designed, synthesized, and evaluated for their trypanocidal activity. Several of these compounds showed better activity profiles against T. cruzi than the reference drugs, nifurtimox (B1683997) and benznidazole. Another study on a set of quinazolinone and quinazoline derivatives identified six compounds with significant activity against both epimastigotes and trypomastigotes of T. cruzi, without exhibiting toxicity to Vero cells. These findings highlight the potential of the quinazoline scaffold in the development of novel chemotherapies for Chagas disease.

Anticholinesterase Activity Research

The inhibition of cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in the management of Alzheimer's disease. Research into quinazoline derivatives has revealed their potential as cholinesterase inhibitors.

A study focusing on 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives, which are structurally related to this compound, has identified potent anticholinesterase agents. One of the most active compounds in this series was 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one , which demonstrated significant inhibitory potency. This derivative exhibited an IC50 value of 6.084 ± 0.26 μM against acetylcholinesterase. mdpi.com Molecular dynamics simulations for this compound suggested that it interacts with the active site of the enzyme, indicating its potential as a candidate for further development in the context of Alzheimer's disease. mdpi.com

While many 3,4-dihydroquinazoline derivatives have shown weak activity against AChE, they have demonstrated strong inhibitory effects on BChE. nih.gov For instance, certain derivatives have exhibited IC50 values as low as 45 nM and 62 nM against BChE, along with a high degree of selectivity over AChE. nih.gov Molecular docking studies have suggested that these compounds can bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PS) of BChE, which is consistent with the experimental findings. nih.gov

The inhibitory potential of various quinazoline derivatives against cholinesterases is summarized in the table below.

| Compound/Derivative Class | Target Enzyme | IC50 Value (µM) | Source |

| 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | AChE | 6.084 ± 0.26 | mdpi.com |

| 3,4-dihydroquinazoline derivatives (Compound 8b) | BChE | 0.045 | nih.gov |

| 3,4-dihydroquinazoline derivatives (Compound 8d) | BChE | 0.062 | nih.gov |

Antiviral Activity Research (e.g., SARS-CoV-2 3CLpro)

The quinazoline scaffold has also been explored for its antiviral properties, particularly in the search for inhibitors of viral proteases like the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), a critical enzyme for viral replication.

Research on 4-anilino-6-aminoquinazoline derivatives identified N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine as a hit compound for inhibiting Middle East Respiratory Syndrome Coronavirus (MERS-CoV) infection. nih.gov Further optimization of this series led to a derivative, compound 20 , which displayed a high inhibitory effect against MERS-CoV with an IC50 of 0.157 μM and a selectivity index (SI) of 25, showing no cytotoxicity. nih.gov

In the context of SARS-CoV-2, various quinazolinone derivatives have been investigated as potential inhibitors of the main protease (Mpro or 3CLpro). nih.govresearchgate.net One study identified a quinazolinone derivative, QZ4 , which showed an EC50 of approximately 6.5 µM in a cell-based assay, indicating potential inhibition of 3CLpro activity. researchgate.net Another research effort focusing on quinazolin-4-one-based non-covalent inhibitors of SARS-CoV-2 Mpro identified a compound, C7 , with superior inhibitory activity (IC50 = 0.085 ± 0.006 μM) compared to the parent compound baicalein. nih.gov This compound also effectively inhibited viral replication in SARS-CoV-2-infected Vero E6 cells with an EC50 of 1.10 ± 0.12 μM and low cytotoxicity. nih.gov

The antiviral activities of these structural analogues are presented in the table below.

| Compound/Derivative | Viral Target | IC50/EC50 Value (µM) | Source |

| N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine derivative (Compound 20) | MERS-CoV | IC50: 0.157 | nih.gov |

| Quinazolinone derivative (QZ4) | SARS-CoV-2 3CLpro | EC50: ~6.5 | researchgate.net |

| Quinazolin-4-one derivative (C7) | SARS-CoV-2 Mpro | IC50: 0.085 ± 0.006 | nih.gov |

| Quinazolin-4-one derivative (C7) | SARS-CoV-2 (Vero E6 cells) | EC50: 1.10 ± 0.12 | nih.gov |

Computational and Chemoinformatic Approaches in Quinazoline Research

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. derpharmachemica.comresearchgate.net In the context of 4-Chloro-7-(4-fluorophenyl)quinazoline and its analogues, docking simulations are crucial for predicting their binding affinity and mode of interaction with biological targets, such as protein kinases. researchgate.netnih.gov

Research on quinazoline (B50416) derivatives frequently targets the ATP-binding site of protein kinases like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells. nih.govjbclinpharm.org Docking studies help elucidate the specific interactions between the quinazoline core and key amino acid residues within the active site. For instance, simulations often reveal critical hydrogen bonds forming between the quinazoline nitrogen atoms and residues like Methionine. semanticscholar.orgresearchgate.net Additionally, hydrophobic interactions between the aromatic rings of the quinazoline derivative and nonpolar residues in the binding pocket are essential for stable binding. benthamdirect.com The chloro and fluorophenyl substituents on the this compound scaffold can significantly influence these interactions, potentially enhancing binding affinity and selectivity. The binding energy, often expressed as a docking score, is calculated to rank potential inhibitors, with lower energy values indicating a more favorable binding interaction. researchgate.netresearchgate.net

Table 1: Representative Molecular Docking Results for Quinazoline Derivatives against EGFR

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| 4-Anilinoquinazolines | EGFR Tyrosine Kinase | MET793, LYS745, ASP855 | -8.5 to -10.2 |

| Imidazoquinazolines | EGFR Tyrosine Kinase | MET769, CYS773, LEU820 | -7.9 to -9.5 |

Note: This table contains representative data from studies on various quinazoline derivatives to illustrate typical findings. The values are not specific to this compound itself but are indicative of the class.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability Analysis

Following molecular docking, Molecular Dynamics (MD) simulations are employed to analyze the stability and dynamics of the ligand-protein complex over time. benthamdirect.comfrontiersin.org MD simulations provide a more realistic physiological environment by incorporating solvent molecules and allowing the complex to move and flex. researchgate.net This technique is essential for validating the interactions predicted by docking and assessing the conformational stability of the binding pose. researchgate.netresearchgate.net

For quinazoline-protein complexes, MD simulations are typically run for nanoseconds (e.g., 100-200 ns) to monitor the system's behavior. frontiersin.orgresearchgate.net Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. researchgate.net The Root Mean Square Fluctuation (RMSF) is also analyzed to identify the flexibility of individual amino acid residues, highlighting which parts of the protein are most affected by ligand binding. frontiersin.org Furthermore, the persistence of hydrogen bonds and other key interactions observed in docking is monitored throughout the simulation to confirm their stability. nih.gov

Note: This table illustrates the type of data and general findings obtained from MD simulation studies of quinazoline derivatives.

Quantum Chemical Calculations and Electronic Property Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of quinazoline derivatives. tandfonline.comnih.gov These calculations provide insights into the molecule's charge distribution, reactivity, and orbital energies, which are fundamental to its interaction with biological targets. researchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. frontiersin.org A smaller energy gap suggests the molecule is more polarizable and more readily participates in charge-transfer interactions. Molecular Electrostatic Potential (MESP) maps are also generated to visualize the charge distribution across the molecule. frontiersin.org These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding non-covalent interactions like hydrogen bonding and electrostatic attractions with the target protein. frontiersin.org For this compound, these calculations can reveal how the electronegative chlorine and fluorine atoms influence the electronic landscape of the molecule. elsevierpure.com

Note: The table provides examples of descriptors used in the quantum chemical analysis of quinazoline derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are valuable for predicting the activity of newly designed compounds and for understanding the structural features required for potency. mdpi.com

2D-QSAR models use molecular descriptors calculated from the two-dimensional structure of the molecules, such as physicochemical properties (e.g., logP), electronic descriptors, and topological indices. researchgate.netmdpi.com For a series of quinazoline derivatives, a 2D-QSAR study would involve calculating a wide range of these descriptors and then using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a model that correlates a subset of these descriptors with their measured biological activity (e.g., IC50 values). nih.govbiointerfaceresearch.com The resulting equation can help identify which properties, such as molecular weight, polarity, or specific functional groups, are most influential for the observed activity. nih.gov

3D-QSAR methods consider the three-dimensional properties of molecules, providing a more detailed understanding of the structure-activity relationship. tandfonline.com The most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). jbclinpharm.orgbenthamdirect.com In these approaches, a set of structurally aligned molecules is placed in a 3D grid, and their steric and electrostatic interaction fields are calculated at each grid point. rsc.org The models then correlate variations in these fields with changes in biological activity. tandfonline.com The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely enhance or diminish activity. frontiersin.orgtandfonline.com For example, a green contour in a CoMFA steric map might indicate that a bulkier substituent is favored in that region, while a blue contour in an electrostatic map might suggest that an electropositive group would be beneficial. benthamdirect.com These maps provide direct, visual guidance for optimizing lead compounds like this compound. rsc.org

Table 4: Common Statistical Parameters for Evaluating 3D-QSAR Models of Quinazolines

| Parameter | Description | Acceptable Value |

|---|---|---|

| q² (or Q²) | Cross-validated correlation coefficient; indicates the predictive power of the model. | > 0.5 tandfonline.com |

| r² (or R²) | Non-cross-validated correlation coefficient; indicates the goodness of fit of the model. | > 0.6 tandfonline.com |

| pred_r² | Predictive correlation coefficient for an external test set; measures external predictability. | > 0.6 benthamdirect.comtandfonline.com |

Note: This table summarizes the key statistical metrics used to validate the robustness and predictive ability of 3D-QSAR models.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. frontiersin.orgresearchgate.net This process can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using the structure of known active compounds. nih.gov For a target like EGFR, structure-based virtual screening would involve docking thousands or millions of compounds into the active site and ranking them based on their predicted binding affinity. researchgate.net This can rapidly identify novel quinazoline-based hits for further investigation. nih.gov

Once a "hit" or "lead" compound such as this compound is identified, lead optimization strategies are employed to improve its drug-like properties. semanticscholar.org This is an iterative process guided by the computational methods described above. nih.gov

QSAR models suggest which structural modifications might enhance biological activity. rsc.org

Molecular docking predicts how newly designed analogues will bind to the target, allowing for the rational design of derivatives with improved interactions. researchgate.net

MD simulations can be used to confirm the stability of promising new derivatives in the binding pocket. frontiersin.org

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are also used during lead optimization to filter out compounds with poor pharmacokinetic profiles early in the process. benthamdirect.comresearchgate.net

In Silico Prediction of Biological Activity

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are pivotal in predicting the biological activities of quinazoline derivatives, thereby accelerating drug discovery efforts. nih.gov Although specific in silico studies focusing exclusively on this compound are not extensively documented in publicly available literature, the general principles applied to the broader class of quinazoline compounds provide a framework for understanding its potential biological profile.

QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For quinazoline derivatives, these studies have been instrumental in identifying key structural features that govern their efficacy as anticancer, antimicrobial, or anti-inflammatory agents. nih.govnih.gov Different molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each molecule and used to build predictive models. These models can then be used to estimate the activity of new or untested compounds like this compound.

Molecular docking is another powerful in silico technique used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or enzyme. nih.govnih.gov For quinazoline derivatives, docking studies have been widely employed to elucidate their binding modes within the active sites of various biological targets, such as Epidermal Growth Factor Receptor (EGFR) kinase, a common target in cancer therapy. nih.gov These simulations can predict the binding affinity and orientation of the compound, providing insights into its potential mechanism of action. The predicted binding energy from docking simulations often correlates with the experimentally observed biological activity. nih.gov

For a compound like this compound, a hypothetical docking study would involve preparing the 3D structure of the molecule and docking it into the active site of a relevant protein. The results would highlight potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. Such studies are crucial for lead optimization and designing new derivatives with improved potency and selectivity.

Table 1: Common In Silico Prediction Methods for Quinazoline Derivatives

| Computational Method | Description | Predicted Parameters | Relevance to this compound |

|---|---|---|---|

| QSAR | Establishes a quantitative relationship between chemical structure and biological activity. | IC₅₀/EC₅₀ values, binding affinity | Prediction of potential efficacy against various biological targets based on its structural features. |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Binding energy, binding mode, key interacting residues | Elucidation of potential mechanisms of action and identification of likely biological targets. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Essential chemical features for activity | Design of new derivatives with potentially enhanced activity by modifying the scaffold. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. | Bioavailability, metabolic stability, potential toxicity | Assessment of drug-likeness and potential liabilities in early-stage discovery. |

Conformational Analysis and Molecular Properties Modeling

The three-dimensional conformation and physicochemical properties of a molecule are critical determinants of its biological activity. Conformational analysis and the modeling of molecular properties are essential computational tasks for understanding the behavior of drug candidates like this compound.

Molecular properties modeling involves the calculation of various physicochemical and quantum-chemical descriptors that influence a molecule's pharmacokinetic and pharmacodynamic profiles. These properties are often calculated to assess a compound's "drug-likeness," for instance, by applying Lipinski's Rule of Five.

Key molecular properties that would be modeled for this compound include:

Lipophilicity (LogP): This parameter affects solubility, absorption, and distribution. The presence of chloro and fluoro substituents generally increases lipophilicity.

Topological Polar Surface Area (TPSA): TPSA is related to a molecule's ability to permeate cell membranes.

Molecular Weight: A fundamental property influencing diffusion and transport.

Hydrogen Bond Donors and Acceptors: These are critical for specific interactions with biological targets.

Quantum-Chemical Descriptors: Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and electronic characteristics.

Table 2: Predicted Molecular Properties of a Related Isomer, 4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline

| Property | Value | Method of Calculation |

|---|---|---|

| Molecular Weight | 276.67 g/mol | --- |

| LogP | 4.2284 | Computational Prediction |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | Computational Prediction |

| Hydrogen Bond Acceptors | 2 | Computational Prediction |

| Hydrogen Bond Donors | 0 | Computational Prediction |

| Rotatable Bonds | 1 | Computational Prediction |

These computational approaches provide a powerful lens through which the biological potential of this compound can be predicted and rationalized, guiding further experimental investigation and development.

Analytical Characterization and Quality Control of Quinazoline Derivatives

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation. For a molecule such as 4-Chloro-7-(4-fluorophenyl)quinazoline, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) would be employed to confirm its identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei like fluorine-19.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for each of the aromatic protons. The quinazoline (B50416) ring protons would likely appear as doublets and doublets of doublets, with their chemical shifts and coupling constants being influenced by the chloro and fluorophenyl substituents. The protons of the 4-fluorophenyl group would typically present as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the quinazoline core would be influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent. The carbon atoms of the fluorophenyl ring would exhibit characteristic splitting patterns due to coupling with the fluorine atom. For instance, the carbon directly bonded to fluorine would show a large one-bond carbon-fluorine coupling constant (¹JCF).

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial tool. It would show a single resonance for the fluorine atom on the phenyl ring, and its chemical shift would be indicative of its electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | ~8.8 | C-2 ~155 |

| H-5 | ~8.2 (d) | C-4 ~152 |

| H-6 | ~7.8 (dd) | C-5 ~128 |

| H-8 | ~8.0 (d) | C-6 ~126 |

| H-2'/H-6' | ~7.7 (dd) | C-7 ~140 |

| H-3'/H-5' | ~7.2 (t) | C-8 ~120 |

| C-8a ~150 | ||

| C-4a ~125 | ||

| C-1' ~135 | ||

| C-2'/C-6' ~130 (d, ²JCF) | ||

| C-3'/C-5' ~116 (d, ³JCF) | ||

| C-4' ~163 (d, ¹JCF) |

(Note: This is a predicted table based on general chemical shift values for similar structures. Actual experimental values may vary. 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets, and J represents the coupling constant.)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to display characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinazoline and phenyl rings would be observed in the 1650-1450 cm⁻¹ region. A strong absorption band corresponding to the C-F bond stretching would be expected around 1250-1100 cm⁻¹. The C-Cl stretching vibration would likely be found in the fingerprint region, typically below 800 cm⁻¹.

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| > 3000 | Aromatic C-H Stretch |

| 1650-1450 | C=N and C=C Stretch (Quinazoline and Phenyl rings) |

| 1250-1100 | C-F Stretch |

| < 800 | C-Cl Stretch |

(Note: This table presents expected regions for characteristic vibrations.)

Mass Spectrometry (e.g., GC-MS, HRMS, EIMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

GC-MS and EIMS: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) would provide the mass-to-charge ratio (m/z) of the molecular ion [M]⁺ and characteristic fragmentation patterns. The fragmentation of this compound would likely involve the loss of chlorine, followed by fragmentation of the quinazoline and fluorophenyl rings.

HRMS: High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula of the compound, confirming that it is indeed C₁₄H₈ClFN₂. The isotopic pattern of the molecular ion peak would also be characteristic, showing an [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Expected Result |

|---|---|

| EIMS | Molecular ion peak [M]⁺ at m/z ~258, with a characteristic [M+2]⁺ peak at m/z ~260. |

| HRMS | Calculated exact mass for C₁₄H₈³⁵ClFN₂ would be determined to four or more decimal places. |

(Note: The m/z values are nominal and would be confirmed by high-resolution analysis.)

Chromatographic Purity Assessment Methodologies

Chromatographic techniques are essential for determining the purity of a compound by separating it from any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and versatile technique for purity assessment. A reversed-phase HPLC method would likely be developed for this compound. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The compound would be detected using a UV detector, likely at a wavelength where the quinazoline chromophore has a strong absorbance. A pure sample would show a single, sharp peak in the chromatogram. The retention time of this peak would be a characteristic property of the compound under the specific HPLC conditions.

Thin-Layer Chromatography (TLC)

TLC is a simpler and faster chromatographic technique often used to monitor the progress of a reaction and to get a preliminary indication of purity. For this compound, a silica (B1680970) gel plate would be used as the stationary phase, and a mixture of non-polar and polar organic solvents (e.g., hexane (B92381) and ethyl acetate) would serve as the mobile phase. After development, the plate would be visualized under UV light, where the compound would appear as a dark spot due to its UV absorbance. A pure sample should ideally show a single spot. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for the compound in a given TLC system.

In Vitro Stability Studies of Quinazoline Derivatives

The assessment of in vitro stability is a critical component in the analytical characterization and quality control of quinazoline derivatives, providing essential insights into their potential behavior in biological systems. These studies are fundamental for identifying compounds with favorable pharmacokinetic profiles early in the drug discovery process. The primary objective is to evaluate the susceptibility of these compounds to enzymatic degradation in various biological matrices, such as plasma and liver microsomes, and their chemical stability under conditions that mimic physiological environments.

Metabolic Stability in Liver Microsomes

Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP450) oxidases. They are a standard in vitro model for predicting the metabolic clearance of compounds in the liver. The metabolic stability of quinazoline derivatives is typically evaluated by incubating the test compound with human or animal liver microsomes and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, which is necessary for the function of most CYP450 enzymes. The concentration of the parent compound is monitored over time using analytical techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).

Research on various quinazoline derivatives has demonstrated a wide range of metabolic stabilities. For instance, a study on a series of quinazolinamine derivatives found that between 80% and 92% of the tested compounds remained unchanged after a 60-minute incubation with human liver microsomes, indicating a high degree of metabolic stability for that particular structural class. researchgate.net In contrast, another investigation into isoquinoline-tethered quinazoline derivatives revealed that many of the synthesized compounds had poor metabolic stability in both human and mouse liver microsomes. nih.gov However, structural modifications, such as the replacement of a triazole ring with a furan (B31954) moiety, were shown to significantly improve microsomal stability. nih.gov These findings underscore the critical influence of the substitution pattern on the metabolic fate of the quinazoline scaffold.

The following table illustrates typical data obtained from a microsomal stability assay for a series of hypothetical quinazoline derivatives.

| Compound | Human Liver Microsomes (% Remaining at 30 min) | Mouse Liver Microsomes (% Remaining at 30 min) |

|---|---|---|

| Quinazoline A | 85 | 78 |

| Quinazoline B | 23 | 15 |

| Quinazoline C | 92 | 88 |

| Quinazoline D | 45 | 39 |

Stability in Plasma

In addition to hepatic metabolism, chemical and enzymatic degradation in the bloodstream can also significantly impact the bioavailability and efficacy of a drug candidate. Plasma stability assays are therefore conducted to assess the susceptibility of compounds to hydrolysis by plasma enzymes like esterases and amidases. creative-bioarray.com In these assays, the compound of interest is incubated in plasma from various species (e.g., human, rat, mouse) at 37°C. creative-bioarray.comenamine.net Samples are collected at different time points, and the remaining concentration of the parent compound is quantified by LC-MS/MS. creative-bioarray.com

Studies on quinazoline derivatives have shown that their stability in plasma can be variable. For example, one study reported that a new quinazoline derivative, MS-153, showed no significant degradation in diluted blank rat plasma after 6 hours at 37°C. researchgate.net In another study, a series of derivatives demonstrated high resistance to degradation, with plasma stabilities of no less than 81% after 24 hours of incubation. researchgate.net The results from these assays are often expressed as the percentage of the compound remaining over time or as the in vitro half-life (t½). creative-bioarray.comdomainex.co.uk

Below is a representative data table for the plasma stability of several quinazoline derivatives.

| Compound | Human Plasma (% Remaining at 120 min) | Rat Plasma (% Remaining at 120 min) | Calculated Half-life (t½, min) in Human Plasma |

|---|---|---|---|

| Quinazoline X | 98 | 95 | > 240 |

| Quinazoline Y | 65 | 58 | 150 |

| Quinazoline Z | 91 | 87 | > 240 |

Chemical Stability

The chemical stability of a compound in different environments is also a crucial parameter. For quinazoline derivatives, this can involve assessing their stability in various solvents and pH conditions. For instance, the stability of some quinazoline derivatives has been evaluated in a 0.2% dimethyl sulfoxide (B87167) (DMSO) medium, where they were found to be homogenous for up to 96 hours, indicating good chemical stability in this solvent system. researchgate.net Such studies are important to ensure that the compound does not degrade during in vitro assays where DMSO is commonly used as a solvent.

Future Research Directions and Outlook for 4 Chloro 7 4 Fluorophenyl Quinazoline Research

Development of Novel Analogues with Enhanced Potency and Selectivity

A primary focus of future research will be the rational design and synthesis of new analogues derived from the 4-Chloro-7-(4-fluorophenyl)quinazoline core. The objective is to systematically modify the scaffold to enhance biological potency and improve selectivity towards specific molecular targets, thereby potentially reducing off-target effects.

Structure-activity relationship (SAR) studies have indicated that substitutions at various positions of the quinazoline (B50416) ring can significantly influence activity. nih.gov For instance, research on related quinazoline derivatives has shown that introducing different substituents at the C-4, C-5, and C-6 positions can modulate their anticancer properties. nih.gov Future efforts will likely involve:

Modification of the C-4 substituent: Replacing the chloro group with various amines, anilines, or other nucleophiles can generate libraries of compounds with diverse biological profiles. nih.govnih.gov The nature of the substituent on the aniline (B41778) ring, such as chloro, fluoro, or bromo groups, has been shown to affect anticancer activity. nih.govnih.gov

Functionalization of the quinazoline core: Introducing moieties like the trifluoromethyl group can enhance pharmacokinetic properties, including metabolic stability and membrane permeation. plos.org

Exploration of different substitution patterns: The strategic placement of electron-donating or electron-withdrawing groups on the phenyl ring at position 7 can fine-tune the electronic properties of the molecule, potentially leading to stronger interactions with target proteins.

These synthetic efforts will aim to produce compounds with low micromolar or even nanomolar inhibitory activity against various cancer cell lines and other disease-relevant targets. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Quinazoline Derivatives

| Modification Site | Substituent Type | Impact on Activity | Reference |

|---|---|---|---|

| C-4 Position | Substituted Anilines (e.g., -F, -Cl) | Modulates anticancer potency | nih.gov |

| Quinazoline Core | Unsubstituted Ring | Higher anticancer activity in some series | nih.gov |

| Quinazoline Core | Trifluoromethyl Group | Potentially enhances metabolic stability and cell permeation | plos.org |

Exploration of Multi-Targeting Strategies

The complexity of diseases like cancer, which involve multiple redundant signaling pathways, has spurred interest in multi-target inhibitors. nih.gov Quinazoline derivatives are particularly well-suited for this approach, as they have been shown to interact with several key cellular targets. nih.gov Future research will focus on designing single molecules that can simultaneously modulate multiple pathways crucial for disease progression.

Key multi-targeting opportunities include:

Dual Kinase and Microtubule Inhibition: Certain quinazoline compounds have demonstrated the ability to not only inhibit receptor tyrosine kinases (RTKs) but also to interfere with microtubule dynamics. nih.gov This dual mechanism combines anti-proliferative and anti-angiogenic effects with cytotoxic action, offering a powerful strategy to combat cancer. nih.gov

Broad-Spectrum Kinase Inhibition: Analogues can be designed to inhibit a range of RTKs involved in angiogenesis and tumor growth, such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor-2 (VEGFR-2), and platelet-derived growth factor receptor-β (PDGFR-β). nih.gov This approach could overcome resistance mechanisms that arise from the upregulation of alternative signaling pathways when only a single RTK is inhibited. nih.gov

The development of these multi-target directed ligands could lead to more effective antitumor agents that can significantly reduce tumor growth and metastasis. nih.gov

Table 2: Quinazoline Derivatives as Multi-Target Inhibitors

| Compound Class | Target 1 | Target 2 | Potential Therapeutic Effect | Reference |

|---|---|---|---|---|

| Substituted Quinazolines | Microtubules (Colchicine site) | EGFR | Cytotoxicity & Anti-proliferation | nih.gov |

Advanced Computational Modeling Applications in Drug Discovery

In silico methods are becoming indispensable for accelerating the drug discovery process. Future research on this compound and its derivatives will heavily rely on advanced computational modeling to guide the design and optimization of new compounds.

Key applications will include:

Molecular Docking and Virtual Screening: These techniques will be used to predict the binding modes and affinities of novel analogues with their biological targets, such as the ATP-binding site of kinases or the colchicine (B1669291) site of tubulin. researchgate.netnih.gov This allows for the rapid in silico evaluation of large virtual libraries, prioritizing the most promising candidates for synthesis. researchgate.net

Pharmacokinetic (ADMET) Prediction: Computational tools like QikProp can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed molecules. researchgate.net This early-stage assessment helps to identify compounds with favorable drug-like properties and avoid costly failures in later development stages.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, revealing the stability of interactions and the presence of key hydrogen bonds over time. researchgate.net

Quantum Mechanics (DFT) and Surface Analysis: Methods like Density Functional Theory (DFT) and Hirshfeld surface analysis can be used to understand the electronic structure and intermolecular interactions that stabilize the compound in the solid state and within a protein's binding pocket. researchgate.net

By integrating these computational approaches, researchers can adopt a more targeted and efficient strategy for lead discovery and optimization. researchgate.netresearchgate.net

Table 3: Computational Tools in Quinazoline Research

| Computational Method | Application | Purpose | Reference |

|---|---|---|---|

| Molecular Docking | Ligand-protein binding analysis | Predict binding affinity and interactions (e.g., G-scores) | researchgate.netresearchgate.net |

| QikProp | ADMET Prediction | Evaluate pharmacokinetic properties | researchgate.net |

| Molecular Dynamics (MD) | Simulation of complex stability | Analyze the stability of ligand-receptor interactions over time | researchgate.net |

Investigation of Additional Biological Pathways and Therapeutic Indications

While the primary focus for many quinazoline derivatives has been oncology, the scaffold's broad biological activity suggests potential applications in other therapeutic areas. nih.gov Future investigations will aim to explore these untapped possibilities and elucidate the underlying mechanisms of action.

Potential new avenues for research include:

Anti-inflammatory Activity: Some 4-amino quinazoline derivatives have shown potent anti-inflammatory effects, suggesting that new analogues could be developed as treatments for inflammatory disorders. mdpi.com

Antimicrobial Properties: The quinazoline core has been identified in compounds with antifungal and antibacterial activity. mdpi.com Further exploration could lead to the development of new agents to combat infectious diseases.

Other Indications: The diverse biological activities reported for quinazoline derivatives include antiviral, anti-malarial, anti-hypertensive, and anti-diabetic effects, among others. nih.gov Systematic screening of new this compound analogues against a wide range of biological targets could uncover novel therapeutic uses.

This expansion of scope will diversify the potential applications of this chemical class, moving beyond its established role in cancer chemotherapy. nih.govnih.gov

Optimization of Synthetic Pathways for Research Scalability

To support expanded preclinical and clinical research, the development of efficient, scalable, and cost-effective synthetic routes is crucial. Future research will focus on optimizing the synthesis of this compound and its derivatives.

Key areas for optimization include:

Improving Reaction Yields: Many existing synthetic routes suffer from low product yields and complicated post-processing. atlantis-press.com Research will focus on optimizing reaction conditions, such as reagent ratios and solvents, to improve efficiency. atlantis-press.comatlantis-press.com For example, the synthesis of N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine from its fluoro-precursor was achieved in a 99% yield through a selective nucleophilic aromatic substitution. researchgate.net

Streamlining Multi-step Syntheses: Efforts will be made to reduce the number of steps in a synthetic sequence, for instance, by developing one-pot or tandem reactions.

Regioselective Synthesis: Gaining precise control over the regioselectivity of reactions, such as nucleophilic aromatic substitutions on di-substituted quinazolines, is critical for producing the desired isomer and avoiding difficult purification steps. nih.gov

Exploring Novel Catalytic Methods: The use of modern catalytic methods, such as metal-mediated cross-coupling reactions (e.g., Suzuki-Miyaura), can provide efficient access to novel C-C bond formations on the quinazoline scaffold. nih.govresearchgate.net

These advancements will ensure a reliable and scalable supply of compounds for extensive biological evaluation and further development.

Q & A

Q. What methods validate the purity of this compound in multi-step syntheses?

- Methodological Answer : High-resolution LC-MS (Q-TOF) detects trace impurities (<0.1%). Preparative HPLC (C18 column, acetonitrile/water gradient) isolates intermediates. Elemental analysis (CHNS) confirms stoichiometric consistency (±0.3% theoretical). Quantitative ¹⁹F NMR with trifluoroacetic acid as an internal standard enhances accuracy .

Experimental Design Complexity

Q. What challenges arise in scaling up the synthesis, and how are they mitigated?

Q. How are reaction mechanisms confirmed when intermediates are unstable?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.